molecular formula C9H8Cl2O2 B1311664 Methyl 2-chloro-2-(2-chlorophenyl)acetate CAS No. 90055-47-3

Methyl 2-chloro-2-(2-chlorophenyl)acetate

Cat. No.: B1311664
CAS No.: 90055-47-3
M. Wt: 219.06 g/mol
InChI Key: BUGNHCGQRDZRSQ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(2-chlorophenyl)acetate is an organic compound with the molecular formula C9H8Cl2O2. It is a chlorinated ester that is used in various chemical reactions and has applications in scientific research and industry. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-2-(2-chlorophenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chlorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(2-chlorophenyl)acetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as 2-chlorophenylacetic acid derivatives.

    Hydrolysis: 2-chlorophenylacetic acid and methanol.

    Reduction: 2-chloro-2-(2-chlorophenyl)ethanol.

Scientific Research Applications

Methyl 2-chloro-2-(2-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds with nucleophiles. The presence of chlorine atoms enhances its reactivity and allows for selective modifications in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chlorophenylacetate
  • Methyl 2-(4-chlorophenyl)acetate
  • Methyl 2,2-dichlorophenylacetate

Uniqueness

Methyl 2-chloro-2-(2-chlorophenyl)acetate is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and properties. This structural feature distinguishes it from other similar compounds and makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-chloro-2-(2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGNHCGQRDZRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451310
Record name Methyl 2-chloro-2-(2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90055-47-3
Record name Methyl 2-chloro-2-(2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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